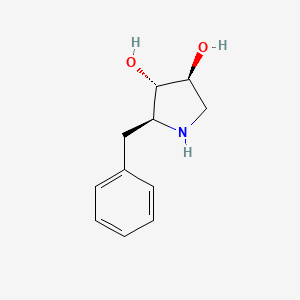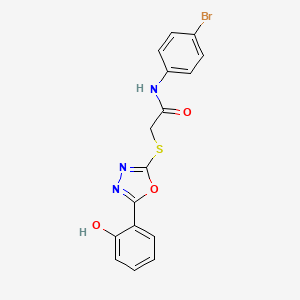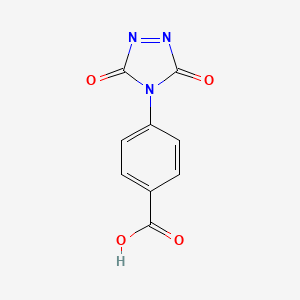
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-Pyrrolidinediol, 2-(phénylméthyl)-, (2S,3S,4S)- est un composé chiral de formule moléculaire C11H15NO2. Il se caractérise par la présence d’un cycle pyrrolidine substitué par des groupes hydroxyle et un groupe phénylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,4-Pyrrolidinediol, 2-(phénylméthyl)-, (2S,3S,4S)- implique généralement l’utilisation de matières premières chirales et de catalyseurs pour garantir la bonne stéréochimie. Une méthode courante consiste à réduire un précurseur cétonique ou aldéhydique correspondant à l’aide d’un agent réducteur chiral. Les conditions réactionnelles comprennent souvent des basses températures et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l’utilisation de réacteurs à grande échelle et de systèmes à flux continu pour optimiser le rendement et la pureté. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour isoler l’énantiomère souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-Pyrrolidinediol, 2-(phénylméthyl)-, (2S,3S,4S)- peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Il peut être réduit pour former des alcools ou des amines.
Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 3,4-Pyrrolidinediol, 2-(phénylméthyl)-, (2S,3S,4S)- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Ce composé peut être utilisé dans l’étude des mécanismes enzymatiques et des interactions protéine-ligand.
Industrie : Il est utilisé dans la production de produits chimiques fins et comme intermédiaire dans divers procédés chimiques.
Applications De Recherche Scientifique
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
Le mécanisme d’action du 3,4-Pyrrolidinediol, 2-(phénylméthyl)-, (2S,3S,4S)- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des changements dans leur activité ou leur fonction. Les voies exactes impliquées dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,4-Pyrrolidinediol, 2-(hydroxyméthyl)-5-(4-hydroxyphényl)-, (2S,3S,4S,5S)-
- 3,4-Pyrrolidinediol, 2-(hydroxyméthyl)-5-(4-hydroxyphényl)-, (2R,3R,4R,5R)-
Unicité
Le 3,4-Pyrrolidinediol, 2-(phénylméthyl)-, (2S,3S,4S)- est unique en raison de sa stéréochimie spécifique et de la présence du groupe phénylméthyle. Cette caractéristique structurale le distingue des autres composés similaires et contribue à ses propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
502843-88-1 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12-9(11(10)14)6-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2/t9-,10-,11-/m0/s1 |
Clé InChI |
QJEAQFLWGBHQQE-DCAQKATOSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](N1)CC2=CC=CC=C2)O)O |
SMILES canonique |
C1C(C(C(N1)CC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)
![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)







![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)

